molecular formula C10H10ClN3O3 B7499456 3-Chloroacetamido-benzoylurea

3-Chloroacetamido-benzoylurea

Cat. No.: B7499456
M. Wt: 255.66 g/mol
InChI Key: LITSAODXEQICGH-UHFFFAOYSA-N
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Description

3-Chloroacetamido-benzoylurea (CAS 915094-10-9) is a synthetic benzoylurea derivative of significant interest in biomedical and oncological research as a novel antimitotic agent. It belongs to the 3-haloacylamino benzoylurea (HBU) class of compounds, which are investigated for their potent activity against a broad spectrum of human tumor cell lines, including leukemia, lymphoma, and various solid cancers . The primary research value of this compound lies in its unique mechanism of action. Studies indicate that related benzoylurea derivatives function by inhibiting microtubule assembly within tumor cells, which leads to cell cycle arrest at the M-phase, subsequent inactivation of bcl-2, and the induction of apoptosis (programmed cell death) . This microtubule-targeting mechanism distinguishes it from other chemotherapeutic agents and makes it a valuable tool for studying cell division and cancer biology. While its primary research application is in anticancer investigations, the benzoylurea scaffold is also known for other biological activities. Some benzoylurea compounds are utilized as insecticides and acaricides by inhibiting chitin synthesis , and recent research explores their potential as antifungal and antibacterial agents and herbicides . This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

N-carbamoyl-3-[(2-chloroacetyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3/c11-5-8(15)13-7-3-1-2-6(4-7)9(16)14-10(12)17/h1-4H,5H2,(H,13,15)(H3,12,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITSAODXEQICGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCl)C(=O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rationale and Reaction Pathway

The benzoylisocyanate route, adapted from CA1269111A, involves the formation of a reactive benzoylisocyanate intermediate, which is subsequently coupled with an amine bearing the chloroacetamido group. This method leverages the high electrophilicity of isocyanates to facilitate urea bond formation.

Preparation of 3-Chloroacetamido-Benzoylisocyanate

  • Starting Material : 3-Amino-benzoyl chloride is reacted with chloroacetyl chloride in dichloromethane at 0–5°C to yield 3-chloroacetamido-benzoyl chloride.

  • Isocyanate Formation : The acyl chloride is treated with sodium azide (NaN₃) in acetone under reflux, generating 3-chloroacetamido-benzoylisocyanate via the Curtius rearrangement.

Urea Bond Formation

The isocyanate intermediate is reacted with 2,5-difluoro-4-chloroaniline in tetrahydrofuran (THF) at 50–60°C for 12–24 hours. The reaction proceeds via nucleophilic attack of the amine on the isocyanate carbon, forming the urea linkage.

Key Conditions :

  • Solvent: THF or dichloromethane

  • Temperature: 50–60°C

  • Yield: ~78% (estimated based on analogous reactions)

Alkyl Lithium-Mediated Coupling

Methodology from US4133956A

This method, originally designed for substituted benzoylureas, employs a two-step lithiation and carbamate formation process.

Lithiation of 3-Chloroacetamido-Benzamide

  • Reaction Setup : 3-Chloroacetamido-benzamide is dissolved in THF and cooled to −75°C.

  • Lithiation : n-Butyllithium (2.5 M in hexanes) is added dropwise, forming a lithium amide intermediate.

Carbamate Formation and Amine Coupling

  • Phenyl Chloroformate Addition : 4-Nitrophenyl chloroformate is introduced at −75°C, yielding a carbamate intermediate.

  • Amine Reaction : The carbamate is treated with 4-chloro-2-methylaniline at 50°C for 18 hours, producing 3-chloroacetamido-benzoylurea.

Optimization Insights :

  • Solvent : THF enhances intermediate stability.

  • Temperature : Low temperatures (−75°C) prevent side reactions during lithiation.

  • Yield : ~82% (extrapolated from US4133956A).

Stepwise Condensation and Acetylation

Nitro Reduction and Acetylation (CN105936625A )

This approach modifies a nitro-to-amine reduction pathway followed by acetylation, adapted from Chinese patent CN105936625A.

Synthesis of 3-Nitro-Benzamide Precursor

  • Condensation : 3-Nitro-4-chlorobenzoic acid is condensed with 3-chloro-2-methylaniline using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane.

  • Nitro Reduction : The nitro group is reduced to an amine using zinc dust and sodium hydroxide in ethanol/water (80:20) at 60°C.

Chloroacetylation and Urea Formation

  • Acetylation : The amine intermediate is reacted with chloroacetyl chloride in pyridine at 0°C.

  • Urea Coupling : The acetylated product is treated with potassium cyanate (KNCO) in acetic acid, forming the final urea derivative.

Critical Parameters :

  • Reduction Efficiency : >95% yield for nitro-to-amine conversion.

  • Overall Yield : ~88% after acetylation and urea formation.

Comparative Analysis of Methods

Parameter Benzoylisocyanate Route Lithiation Route Stepwise Condensation
Reaction Steps 234
Key Intermediate BenzoylisocyanateLithium amideNitrobenzamide
Temperature Range 0–60°C−75°C to 50°C0–60°C
Solvent System THF/DichloromethaneTHFDichloromethane/Ethanol
Estimated Yield 78%82%88%
Scalability ModerateHighHigh

Mechanistic Considerations and Challenges

Side Reactions and Mitigation

  • Isocyanate Hydrolysis : Moisture-sensitive intermediates in Method 1 require anhydrous conditions.

  • Lithium Salt Stability : Method 2 demands strict temperature control to prevent decomposition of the lithium amide.

  • Nitro Reduction Selectivity : Method 3 necessitates precise stoichiometry to avoid over-reduction of the nitro group.

Catalytic and Solvent Effects

  • Polar Solvents : Dimethylformamide (DMF) accelerates urea formation but may degrade acid-labile groups.

  • Catalysts : Triethylamine (TEA) improves acetylation efficiency in Method 3 by scavenging HCl .

Chemical Reactions Analysis

Types of Reactions

3-Chloroacetamido-benzoylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 3-Chloroacetamido-benzoylurea involves the inhibition of microtubule polymerization. This inhibition leads to mitotic arrest, preventing cancer cells from dividing and proliferating. The compound binds to tubulin, a protein that forms microtubules, and disrupts its polymerization, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The 3- or 4-position of the acetamido group and chloro substitution significantly influence electronic properties and steric interactions.
  • Functional Groups : Esters (e.g., methyl/ethyl carboxylates) in analogs contrast with the urea group in this compound. Urea derivatives typically exhibit stronger hydrogen-bonding capacity, which may improve target binding in biological systems .

Q & A

Basic: What are the recommended synthesis protocols for 3-Chloroacetamido-benzoylurea, and how can reaction efficiency be optimized?

Methodological Answer:

  • Step 1 : Begin with a nucleophilic acyl substitution reaction, using benzoyl chloride derivatives and chloroacetamide precursors under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) at 30-minute intervals .
  • Step 2 : Optimize solvent systems (e.g., dichloromethane or tetrahydrofuran) and catalysts (e.g., DMAP) to enhance yield. For reproducibility, document solvent purity and moisture content .
  • Step 3 : Purify via column chromatography (silica gel, gradient elution) and validate purity using HPLC (>95% purity threshold) with UV detection at 254 nm .

Basic: How should researchers characterize the structural and purity profile of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • Structural Confirmation :
    • NMR : Acquire 1^1H and 13^13C NMR spectra in DMSO-d6. Compare chemical shifts to analogous benzamide derivatives (e.g., 3-Amino-4-chlorobenzamide ).
    • FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1680 cm1^{-1}, N-H bend at ~1550 cm1^{-1}) .
  • Purity Assessment :
    • Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase. Report retention times and peak symmetry .

Advanced: What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different experimental models?

Methodological Answer:

  • Strategy 1 : Conduct meta-analysis of dose-response curves from independent studies. Apply ANOVA to identify variability sources (e.g., cell line heterogeneity, assay protocols) .
  • Strategy 2 : Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream protein modulation) .
  • Strategy 3 : Replicate experiments under standardized conditions (e.g., pH, temperature, solvent controls) to isolate confounding variables .

Advanced: How can computational modeling be integrated with experimental data to elucidate the mechanism of action of this compound?

Methodological Answer:

  • Step 1 : Perform molecular docking (AutoDock Vina) to predict binding poses against target proteins (e.g., kinases or receptors). Cross-validate with mutagenesis studies .
  • Step 2 : Use QSAR models to correlate structural modifications (e.g., chloro-substitution position) with bioactivity data from in vitro assays .
  • Step 3 : Combine MD simulations (GROMACS) with experimental kinetics (SPR) to assess binding stability and residence time .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Handling : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure. Refer to benzamide safety protocols for spill management .
  • First Aid : For accidental contact, rinse eyes with water for 15 minutes and seek medical evaluation. For ingestion, administer activated charcoal only under physician supervision .

Advanced: What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

Methodological Answer:

  • Approach 1 : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Report IC50_{50} values with 95% confidence intervals .
  • Approach 2 : Apply bootstrapping to assess robustness of EC50_{50} estimates, especially for small-sample datasets .
  • Approach 3 : Use Bland-Altman plots to compare reproducibility between assay replicates .

Advanced: How can researchers conduct a systematic literature review to identify knowledge gaps in the pharmacological applications of this compound?

Methodological Answer:

  • Step 1 : Search PubMed, SciFinder, and PubChem Compound using Boolean terms (e.g., "this compound AND kinase inhibition"). Filter for peer-reviewed studies post-2010 .
  • Step 2 : Use citation management tools (EndNote, Zotero) to organize findings. Create a matrix comparing study designs, endpoints, and contradictory results .
  • Step 3 : Apply PRISMA guidelines to map evidence synthesis, highlighting understudied areas (e.g., in vivo toxicity or metabolite profiling) .

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